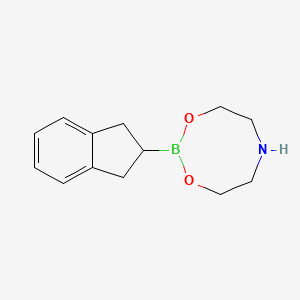

2-(2,3-dihidro-1H-inden-2-il)-1,3,6,2-dioxazaborocano

Descripción general

Descripción

The compound “2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane” appears to contain an indene moiety, which is a polycyclic hydrocarbon. It also seems to contain a dioxazaborocane group, which is a type of heterocycle containing oxygen, nitrogen, and boron atoms .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have the planar aromatic indene system attached to the three-dimensional dioxazaborocane ring system. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the aromatic indene moiety and the heteroatoms in the dioxazaborocane ring. The boron atom, in particular, might be expected to have interesting reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indene moiety and the polar dioxazaborocane ring could influence properties such as solubility, melting point, and stability .Aplicaciones Científicas De Investigación

Aplicaciones de Detección

Los ácidos borónicos interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección. Estos pueden ser ensayos homogéneos o métodos de detección heterogéneos .

Acoplamiento de Suzuki–Miyaura

Los ácidos borónicos, incluidos los ésteres protegidos con dietanolamina, se utilizan en reacciones de acoplamiento de Suzuki–Miyaura para incorporar unidades 2-piridil en (hetero)biarilos .

Síntesis de Derivados de Ácido Bórico

Los intermediarios protegidos con dietanolamina se utilizan para la síntesis de derivados de ácido bórico en condiciones de reacción suaves, lo que es ventajoso para varios grupos funcionales y permite tiempos de reacción cortos y facilidad de aislamiento del producto .

Mecanismo De Acción

Target of Action

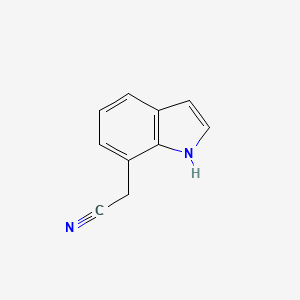

It’s worth noting that indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that diethanolamine undergoes transesterification with pinacol boronic esters . This reaction could potentially lead to the formation of the compound . The diethanolamine complex readily hydrolyses under aqueous acidic conditions, leading to pure boronic acid .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that pinacol boronic esters, which are structurally related, are usually bench stable, easy to purify, and often even commercially available . These features suggest that the compound might have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Indole derivatives, which share a similar structure, have been found to possess various biological activities, suggesting that this compound might have similar effects .

Action Environment

It’s known that the stability of boronic esters, which are structurally related, can be influenced by factors such as temperature and ph .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO2/c1-2-4-12-10-13(9-11(12)3-1)14-16-7-5-15-6-8-17-14/h1-4,13,15H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSXCXOMNZXQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626608 | |

| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501014-44-4 | |

| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)tetrahydro-4H-1,3,6,2-dioxazaborocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501014-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

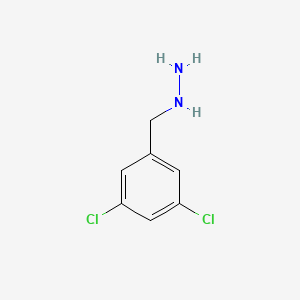

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)